7-Fluoroquinoline-3-carbonitrile
Overview
Description
7-Fluoroquinoline-3-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is notable for its unique structure, which includes a quinoline ring substituted with a fluorine atom at the 7th position and a cyano group at the 3rd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 7-Fluoroquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance efficiency and reduce environmental impact .
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
7-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cyclization Reactions: The cyano group at the 3rd position can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.
Scientific Research Applications
7-Fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 7-Fluoroquinoline-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, in antibacterial applications, the compound inhibits DNA synthesis by stabilizing the DNA-topoisomerase complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
7-Fluoroquinoline-3-carbonitrile can be compared to other fluorinated quinolines, such as:
7-Fluoro-4-quinolinecarboxylic acid: This compound also contains a fluorine atom at the 7th position but has a carboxylic acid group instead of a cyano group.
7-Fluoro-2-methylquinoline: This derivative has a methyl group at the 2nd position and a fluorine atom at the 7th position.
The unique combination of a fluorine atom and a cyano group in this compound imparts distinct properties, such as enhanced stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
7-fluoroquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDISMZBOJPSJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302482 | |
Record name | 7-Fluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352521-51-8 | |
Record name | 7-Fluoro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352521-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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